molecular formula C34H39FN2O6 B10836861 1-[4-[3-[[4-(2-ethylbutyl)-4-hydroxypiperidine-1-carbonyl]amino]-5-(4-fluorophenoxy)phenoxy]phenyl]cyclopropane-1-carboxylic acid

1-[4-[3-[[4-(2-ethylbutyl)-4-hydroxypiperidine-1-carbonyl]amino]-5-(4-fluorophenoxy)phenoxy]phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B10836861
M. Wt: 590.7 g/mol
InChI Key: UZPSRIVFHKJDOL-UHFFFAOYSA-N
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Description

The compound “US8975409, Example 13” is a phenyl derivative that acts as a monoselective sphingosine-1-phosphate receptor-1 agonist. It has been studied for its potential in preventing allograft rejection in stringent rat heart transplantation models .

Preparation Methods

The synthetic route for “US8975409, Example 13” involves the use of Chinese hamster ovary cells overexpressing the human sphingosine-1-phosphate receptor 2 gene. These cells are cultured in a Ham’s F12 medium containing 10% fetal bovine serum . The reaction conditions include maintaining a pH of 7.2 and a temperature of 2°C .

Chemical Reactions Analysis

“US8975409, Example 13” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

“US8975409, Example 13” has several scientific research applications, including:

Properties

Molecular Formula

C34H39FN2O6

Molecular Weight

590.7 g/mol

IUPAC Name

1-[4-[3-[[4-(2-ethylbutyl)-4-hydroxypiperidine-1-carbonyl]amino]-5-(4-fluorophenoxy)phenoxy]phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C34H39FN2O6/c1-3-23(4-2)22-33(41)15-17-37(18-16-33)32(40)36-26-19-29(21-30(20-26)43-28-11-7-25(35)8-12-28)42-27-9-5-24(6-10-27)34(13-14-34)31(38)39/h5-12,19-21,23,41H,3-4,13-18,22H2,1-2H3,(H,36,40)(H,38,39)

InChI Key

UZPSRIVFHKJDOL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC1(CCN(CC1)C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)F)OC4=CC=C(C=C4)C5(CC5)C(=O)O)O

Origin of Product

United States

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